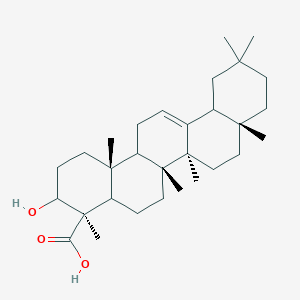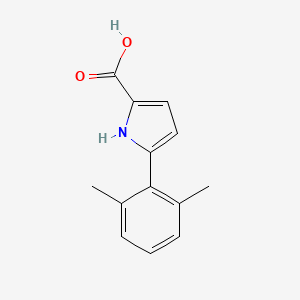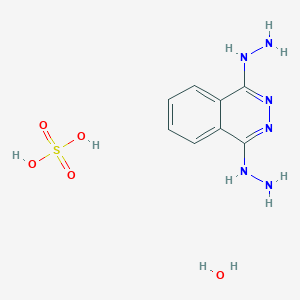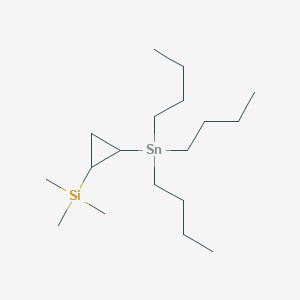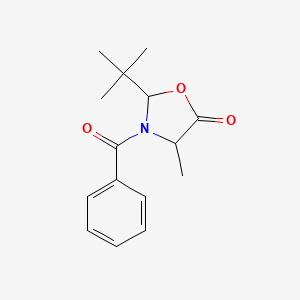
(E)-limoneneoxide,trans-1,2-epoxy-p-menth-8-ene,trans-limoneneepoxide,(E)-limoneneoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-limoneneoxide, also known as trans-1,2-epoxy-p-menth-8-ene or trans-limoneneepoxide, is a naturally occurring organic compound. It is a derivative of limonene, a common terpene found in the oils of citrus fruits. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether. The presence of this epoxide group makes (E)-limoneneoxide a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-limoneneoxide can be synthesized through the epoxidation of limonene. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction typically occurs at room temperature and yields (E)-limoneneoxide as the major product.
Industrial Production Methods
In an industrial setting, (E)-limoneneoxide is produced through the catalytic epoxidation of limonene using environmentally friendly oxidants like hydrogen peroxide. This method is preferred due to its high efficiency and lower environmental impact. The reaction is usually carried out in the presence of a catalyst, such as titanium silicalite-1 (TS-1), under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-limoneneoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as water, alcohols, and amines can react with (E)-limoneneoxide under acidic or basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(E)-limoneneoxide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-limoneneoxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its antimicrobial and antifungal properties, as it can disrupt the function of essential enzymes and proteins in microorganisms.
Comparaison Avec Des Composés Similaires
(E)-limoneneoxide is unique among similar compounds due to its specific epoxide functional group and its origin from limonene. Similar compounds include:
Limonene: The parent compound, which lacks the epoxide group.
Carvone: Another derivative of limonene, but with a ketone functional group.
Limonene-1,2-diol: A diol derivative formed through the oxidation of (E)-limoneneoxide.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of (E)-limoneneoxide.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8?,9?,10-/m1/s1 |
Clé InChI |
CCEFMUBVSUDRLG-UDNWOFFPSA-N |
SMILES isomérique |
CC(=C)C1CC[C@@]2(C(C1)O2)C |
SMILES canonique |
CC(=C)C1CCC2(C(C1)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



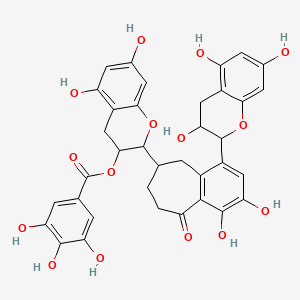

![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)


![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)
